molecular formula C20H31N3O3 B2995941 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034205-21-3

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2995941
CAS No.: 2034205-21-3
M. Wt: 361.486
InChI Key: MWCMGKPCUSPAHN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by two distinct structural motifs: a 4-methoxyphenethyl group and a tetrahydrofuran-3-yl-substituted piperidine moiety.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-25-19-4-2-16(3-5-19)6-10-21-20(24)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h2-5,17-18H,6-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCMGKPCUSPAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of tetrahydrofuran with piperidine under specific conditions.

    Coupling with Methoxyphenethylamine: The piperidine intermediate is then coupled with 4-methoxyphenethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products

    Oxidation: Formation of 4-hydroxyphenethyl derivative.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous urea derivatives, focusing on substituent effects, synthetic accessibility, and inferred pharmacological properties.

Piperidine-Modified Ureas

Piperidine is a common scaffold in urea derivatives due to its versatility in modulating solubility and binding affinity. Key comparisons include:

Compound Name Substituents on Piperidine Key Features Synthesis Yield Biological Notes Reference
Target Compound Tetrahydrofuran-3-yl Rigid oxygen-containing ring enhances stereochemical control and polar interactions. N/A Inferred improved metabolic stability due to ether linkage. N/A
Compound 19 () Tetrahydro-2H-pyran-4-carbonyl Bulkier oxygenated substituent; may reduce membrane permeability compared to tetrahydrofuran. Not explicitly stated (purified via column chromatography) Designed for enzyme inhibition (e.g., soluble epoxide hydrolase).
CPTU () Cyclopropanecarbonyl High electronegativity from cyclopropane; potential for enhanced target binding. N/A Soluble epoxide hydrolase inhibition.
ACPU () Adamantan-1-yl Extreme hydrophobicity improves CNS penetration but may limit solubility. 65% Used in Förster resonance energy transfer (FRET)-based enzyme assays.

Aromatic Substituent Variations

The 4-methoxyphenethyl group distinguishes the target compound from other aryl- or heteroaryl-modified ureas:

Compound Name Aromatic/Functional Group Key Features Synthesis Yield Biological Notes Reference
Target Compound 4-Methoxyphenethyl Methoxy group enhances electron-donating capacity and π-π stacking. N/A Likely influences receptor affinity and metabolic oxidation. N/A
Compound 1 () 4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl Halogenated aromatic system improves binding to hydrophobic enzyme pockets. N/A Glucokinase activator; antidiabetic potential.
7n () 4-Chloro-3-(trifluoromethyl)phenyl Trifluoromethyl group increases metabolic stability and electronegativity. N/A Anticancer or anti-inflammatory applications inferred.
TPAU () 4-Trifluoromethoxyphenyl Fluorine atoms enhance bioavailability and resistance to cytochrome P450 oxidation. N/A Soluble epoxide hydrolase inhibition.

Key Insight : The methoxy group in the target compound may offer a balance between electron-rich aromatic interactions and moderate metabolic stability, avoiding the extreme hydrophobicity of halogens or the high electronegativity of trifluoromethyl groups.

Biological Activity

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic compound categorized within the urea derivatives. Its structure includes a methoxyphenethyl group and a tetrahydrofuran-piperidine moiety, which suggests potential for diverse biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Synthesis

The chemical formula for this compound is C18H26N2O2C_{18}H_{26}N_2O_2, and it is synthesized through several steps:

  • Formation of the Piperidine Intermediate : Tetrahydrofuran reacts with piperidine under specific conditions.
  • Coupling with Methoxyphenethylamine : The piperidine intermediate is coupled with 4-methoxyphenethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
  • Urea Linkage Formation : The final step involves reacting the coupled intermediate with an isocyanate derivative to form the urea linkage.

The biological activity of this compound likely involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects, although detailed pathways remain to be fully elucidated.

Pharmacological Properties

Research indicates that compounds similar to this urea derivative may exhibit significant pharmacological properties, such as:

  • Antidepressant Activity : Compounds with similar structures have shown potential in modulating serotonin pathways, which are crucial in treating depression.
  • Analgesic Effects : Some derivatives have been studied for their ability to alleviate pain through central nervous system pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar urea derivatives:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxyphenethyl)-3-(piperidin-4-yl)methyl)ureaLacks tetrahydrofuran moietyModerate analgesic effects
1-(4-Hydroxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ureaHydroxyl group instead of methoxyPotentially enhanced antidepressant activity
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)ethyl)ureaEthyl group instead of methylReduced potency in receptor binding

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic benefits and mechanisms of action associated with urea derivatives:

  • Antidepressant Effects : A study demonstrated that related compounds could increase serotonin levels in animal models, indicating antidepressant potential .
  • Analgesic Properties : Research on similar piperidine derivatives showed significant pain relief in preclinical trials, suggesting that this compound might exhibit similar analgesic effects .
  • Safety Profile : Toxicological assessments have indicated that certain urea derivatives possess favorable safety margins, showing no acute toxicity at high doses in animal models .

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